molecular formula C16H21N5O2.HCl B194726 Alizapride hydrochloride CAS No. 59338-87-3

Alizapride hydrochloride

カタログ番号 B194726
CAS番号: 59338-87-3
分子量: 315.38 36.46
InChIキー: BRECEDGYMYXGNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alizapride hydrochloride is a dopamine antagonist that is capable of demonstrating both prokinetic and antiemetic effects . This kind of pharmacological activity makes it effective for use in the treatment of various kinds of nausea and vomiting, including that which may occur postoperatively .


Molecular Structure Analysis

The molecular formula of Alizapride hydrochloride is C16H22ClN5O2 . The molecular weight is 351.831 Da . The InChI key is BRECEDGYMYXGNF-UHFFFAOYSA-N .

科学的研究の応用

  • Pharmacodynamics and Toxicity : Alizapride hydrochloride shows little toxicity and primarily affects the central nervous system. It is effective against emesis induced by apomorphine and dihydrogenated ergot alkaloids in dogs and has minor central antidopaminergic effects, which are less marked than those seen with metoclopramide. It does not have anticonvulsant or analgesic effects and has little action on the autonomic nervous system or on the cardiovascular system (Laville & Margarit, 1982).

  • Comparative Efficacy in Chemotherapy-induced Emesis : In a study comparing alizapride and prochlorperazine in patients treated with chemotherapy containing cisplatin, alizapride provided complete protection against emesis in a smaller percentage of patients compared to prochlorperazine. The duration of emesis was also longer with alizapride (Roché et al., 1987).

  • Comparison with Metoclopramide in Chemotherapy-induced Emesis : Alizapride was less effective than high-dose metoclopramide in reducing vomiting episodes and the volume of emesis in patients undergoing chemotherapy. It also exhibited more side effects than metoclopramide (Joss et al., 1986).

  • Effect on Sphincter of Oddi Motor Function : A study evaluated the effect of alizapride on the human sphincter of Oddi, suggesting its potential use in premedication for endoscopy of the upper digestive tract (Warzée & Dive, 1988).

  • Efficacy in Surgical Procedures : In a study on middle ear surgery, a highly emetic procedure, postoperative preventive treatment with alizapride was found to be highly effective for the prevention of nausea and vomiting, without the need for preoperative loading (Scholtes et al., 1991).

  • Pharmacokinetics in Children : A study aimed to optimize the use of alizapride in children receiving chemotherapy found that dosage per unit of body weight should be higher in children than in adults, and higher in infants than in older children (Rey et al., 2001).

Safety And Hazards

Alizapride hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin, eye, and clothing .

特性

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRECEDGYMYXGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alizapride HCl

CAS RN

59338-87-3
Record name N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alizapride hydrochloride
Reactant of Route 2
Reactant of Route 2
Alizapride hydrochloride
Reactant of Route 3
Alizapride hydrochloride
Reactant of Route 4
Reactant of Route 4
Alizapride hydrochloride
Reactant of Route 5
Alizapride hydrochloride
Reactant of Route 6
Reactant of Route 6
Alizapride hydrochloride

Citations

For This Compound
38
Citations
I Tamaro, S Aprile, GB Giovenzana, G Grosa - Journal of pharmaceutical …, 2010 - Elsevier
… Limican ® ampoules and Limican ® tablets, alizapride hydrochloride theoretical dose: 55.8 mg equivalent to 50 mg of AL, and alizapride hydrochloride reference and working standards …
Number of citations: 18 www.sciencedirect.com
M Ayad, M El-Balkiny, M Hosny, Y Metias - Indian J Adv Chem Sci, 2016 - ijacskros.com
… Figure 2: Conductometric titration curves of 5 mg alizapride hydrochloride using (5 × 10−3 M) ammonium reineckate and 7 mg alizapride hydrochloride titrated with 10−2 M …
Number of citations: 6 www.ijacskros.com
S Aprile, E Del Grosso, G Grosa - Journal of mass spectrometry, 2012 - Wiley Online Library
… after (6 h) a single-dose administration of a 50-mg Limican® ampoules (Pharmafar Srl Torino, Italy) to a 47-year-old female patient who was prescribed alizapride hydrochloride by the …
S Mahmoud Soliman, TA Mohamed - Journal of Applied Spectroscopy, 2018 - Springer
… 506013), labeled to contain 50 mg of Alizapride equivalent to 55.8 mg of alizapride hydrochloride per 2 mL of the sample injection solution, was manufactured by Minapharm. …
Number of citations: 1 link.springer.com
A Lombardo, E Fontana, F Stivala, S Valzan, E Aloi… - the Study of Pain - aisd.it
Background: Patients undergoing major oncological surgery in the cervical and facial district show a severe pain that reaches the peak after the first few hours next the surgery and …
Number of citations: 0 www.aisd.it
A Reynders, J Baekelandt - Gynecological Surgery, 2015 - gynecolsurg.springeropen.com
… by tramadol hydrochloride 300 mg and alizapride hydrochloride 100 mg, administered … Over the next 24 h, intravenous tramadol 200 mg and alizapride hydrochloride 100 mg was …
Number of citations: 10 gynecolsurg.springeropen.com
C Polo, E D'Huart, G Lesperlette, J Vigneron… - … Technology in Hospital …, 2020 - degruyter.com
… Alizapride hydrochloride 3.0 mg/mL Syringe 0.9% NaCl 50 mL … Alizapride hydrochloride No data 4.88 3.0 mg/mL 0.9% NaCl … Alizapride hydrochloride 3.0 mg/mL Precipitate 9:1 After 1 h …
Number of citations: 2 www.degruyter.com
HE Zaazaa, ES Elzanfaly, AT Soudi, MY Salem - RSC advances, 2015 - pubs.rsc.org
The present study describes a novel liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the estimation of alizapride in human plasma by electro spray …
Number of citations: 4 pubs.rsc.org
AC Calpena, C Blanes, J Moreno… - Journal of …, 1994 - Wiley Online Library
… malate was supplied by Almirall (Spain), alizapride hydrochloride, bromopride base, and metoclopramide dihydrochloride were supplied by Delagrange (France), domperidone base …
Number of citations: 47 onlinelibrary.wiley.com
J Kesecioglu, J Rupreht, L Telci… - Acta …, 1991 - Wiley Online Library
If facilities for recovery are limited, shortening the recovery time from general anaesthesia is important. A comparative study on the effect of 3 mg·kg ‐1 aminophylline or 0.04 mg·kg ‐1 …
Number of citations: 20 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。